N-(2-nitrophenyl)pyridin-3-amine
Overview
Description
N-(2-nitrophenyl)pyridin-3-amine is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amine group at the 3-position and a nitrophenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-nitrophenyl)pyridin-3-amine typically involves the reaction of 2-nitroaniline with 3-bromopyridine under suitable conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs a palladium catalyst and a base in an organic solvent. The reaction proceeds under mild conditions and provides good yields .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-nitrophenyl)pyridin-3-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated reagents in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or nitric acid.
Major Products Formed:
Reduction: 2-aminophenylpyridin-3-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
N-(2-nitrophenyl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(2-nitrophenyl)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
- N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine
- N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
Comparison: N-(2-nitrophenyl)pyridin-3-amine is unique due to the presence of both a nitrophenyl and a pyridine moiety, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications. Similar compounds may have different substituents or ring systems, leading to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
N-(2-nitrophenyl)pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-6-2-1-5-10(11)13-9-4-3-7-12-8-9/h1-8,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVSSCAHINUDRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CN=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396424 | |
Record name | N-(2-nitrophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5024-63-5 | |
Record name | N-(2-nitrophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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